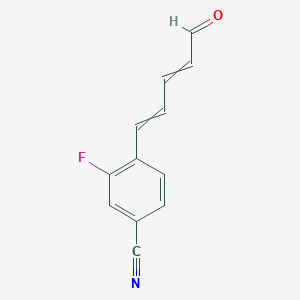
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is a chemical compound with the molecular formula C16H24O3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to carbon. This compound is notable for its unique structure, which includes a benzodioxastannole ring system and an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde typically involves the reaction of dibutyltin oxide with a suitable benzodioxastannole precursor under controlled conditions. The reaction is often carried out in an organic solvent such as toluene or dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products
Oxidation: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carboxylic acid.
Reduction: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-methanol.
Substitution: Various substituted benzodioxastannole derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and other materials where organotin compounds are required for their catalytic properties.
作用機序
The mechanism by which 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: Similar structure but lacks the tin atom and aldehyde group.
2,2-Dibutyl-1,3,2-dioxastannolane: Contains a similar organotin structure but with different substituents and functional groups.
Uniqueness
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is unique due to its combination of a benzodioxastannole ring system and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both synthetic and biological research.
特性
CAS番号 |
193903-02-5 |
|---|---|
分子式 |
C15H22O3Sn |
分子量 |
369.04 g/mol |
IUPAC名 |
2,2-dibutyl-1,3,2-benzodioxastannole-5-carbaldehyde |
InChI |
InChI=1S/C7H6O3.2C4H9.Sn/c8-4-5-1-2-6(9)7(10)3-5;2*1-3-4-2;/h1-4,9-10H;2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
UQWGLHUCHRVSBD-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC2=C(O1)C=C(C=C2)C=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
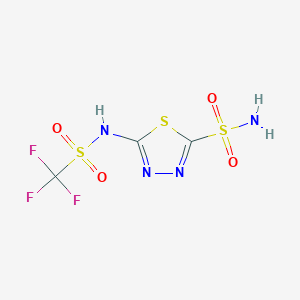

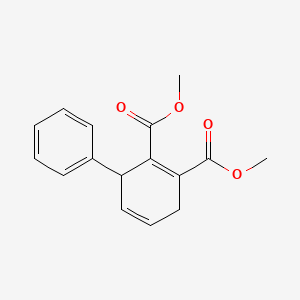
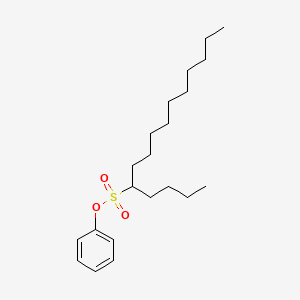
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
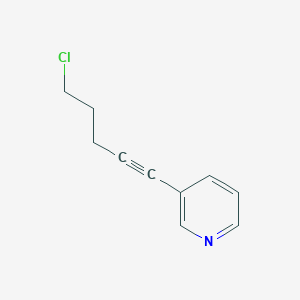
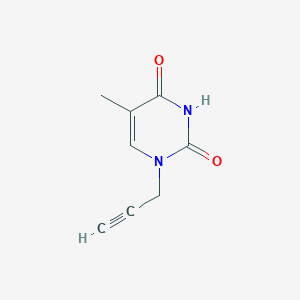
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
